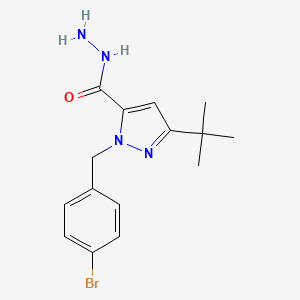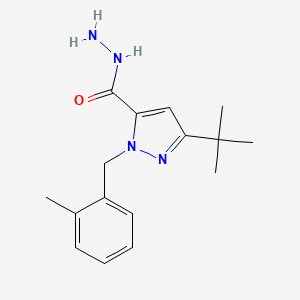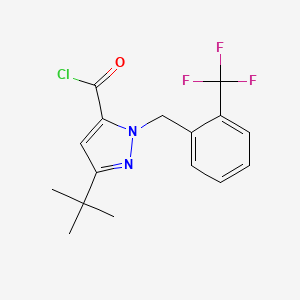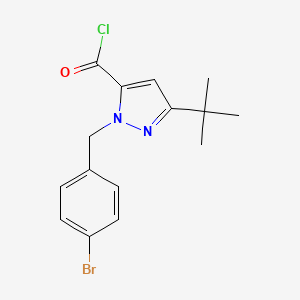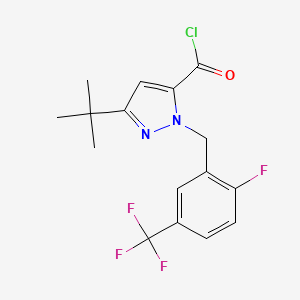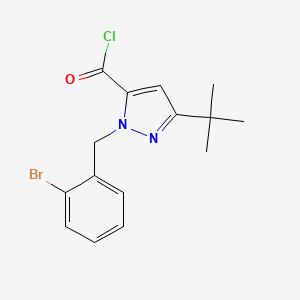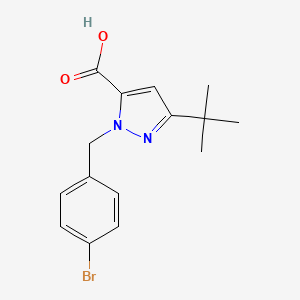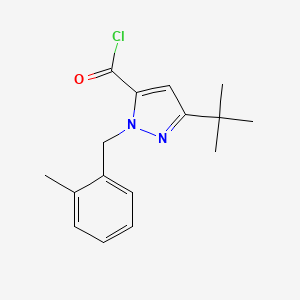
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride (5-t-Bu-MBC) is a chemical compound that is used in a variety of scientific research applications. It is a colorless, odorless compound with a molecular weight of 311.5 g/mol and a melting point of 97-101°C. 5-t-Bu-MBC is highly soluble in many organic solvents and is commercially available in 95% purity. It is a useful reagent for organic synthesis due to its low toxicity and ease of use.
Applications De Recherche Scientifique
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is a highly reactive compound that can be used to synthesize a wide range of compounds. It is also used as a catalyst in the synthesis of polymers and in the production of pharmaceuticals. Additionally, 5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% has been used as a reactant in the synthesis of various drugs, such as anticonvulsants and anti-inflammatory agents.
Mécanisme D'action
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% is a highly reactive compound that can react with a variety of organic molecules. It is typically used as a catalyst in organic synthesis reactions. It can act as a nucleophile, attacking electrophilic centers and forming covalent bonds with the reactants. This allows it to facilitate the formation of new molecules from the reactants.
Biochemical and Physiological Effects
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% is a highly reactive compound and is not typically used in vivo. However, it has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% can inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% is that it is highly reactive and can be used to synthesize a wide range of compounds. Additionally, it is commercially available in 95% purity and is relatively inexpensive. However, it is important to note that 5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% is a highly reactive compound and should be handled with care.
Orientations Futures
The use of 5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% in scientific research is still in its early stages. There are a number of potential future directions that could be explored. These include further investigation into the biochemical and physiological effects of 5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%, as well as the development of new synthetic methods using this compound. Additionally, further research could be done into the use of 5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% as a catalyst in the synthesis of polymers and pharmaceuticals. Finally, further research could be done into the use of 5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% in the synthesis of drugs and other compounds with medicinal applications.
Méthodes De Synthèse
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% can be synthesized from the reaction of 2-methylbenzyl bromide and 5-t-butyl-2H-pyrazole-3-carbonyl chloride in anhydrous acetonitrile. The reaction is typically carried out in a sealed tube at room temperature. The yield of the reaction is usually around 95%. The reaction is shown in Figure 1.
Figure 1: Synthesis of 5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride
Propriétés
IUPAC Name |
5-tert-butyl-2-[(2-methylphenyl)methyl]pyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-11-7-5-6-8-12(11)10-19-13(15(17)20)9-14(18-19)16(2,3)4/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGJLBCJDOQJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC(=N2)C(C)(C)C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



